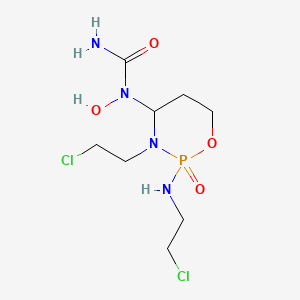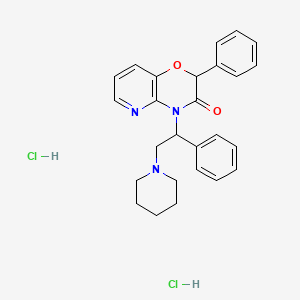
3-(3-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/UG9366200 is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. The compound is recognized for its role in occupational safety and health, as well as its broader implications in industrial and environmental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/UG9366200 involves a series of chemical reactions that require precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of high-purity raw materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to facilitate the desired chemical transformations.
Purification: The resulting product undergoes several purification steps, including crystallization and filtration, to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NIOSH/UG9366200 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and safety.
Quality Control: Rigorous quality control measures are in place to ensure that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
NIOSH/UG9366200 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NIOSH/UG9366200 into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving NIOSH/UG9366200 typically require:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Forms: Produced through reduction processes.
Substituted Compounds: Formed via substitution reactions.
Scientific Research Applications
NIOSH/UG9366200 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in industrial processes for its unique chemical properties.
Mechanism of Action
The mechanism of action of NIOSH/UG9366200 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: Interacting with specific receptors on the surface of cells.
Modulating Pathways: Influencing various biochemical pathways, leading to changes in cellular functions.
Enzyme Inhibition: Inhibiting certain enzymes, which can alter metabolic processes.
Comparison with Similar Compounds
NIOSH/UG9366200 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NIOSH/UG9366201 and NIOSH/UG9366202 share some structural similarities.
Uniqueness: NIOSH/UG9366200 stands out due to its specific binding affinity and the range of reactions it can undergo.
Applications: While similar compounds may have overlapping applications, NIOSH/UG9366200 is particularly noted for its versatility and effectiveness in various contexts.
Properties
CAS No. |
75990-54-4 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-7-4-3-5-8-12)16(20)13-9-6-10-14(18)11-13/h3-11,16,20H,1-2H3 |
InChI Key |
LMUJWMYTMXUSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
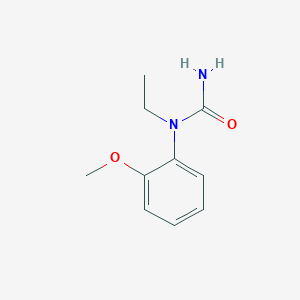
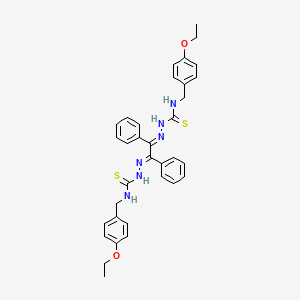
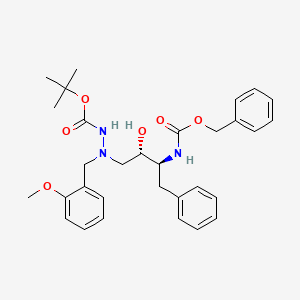
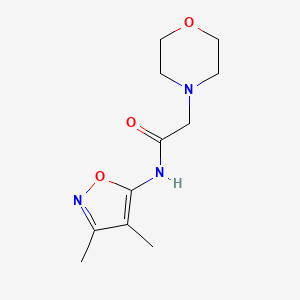
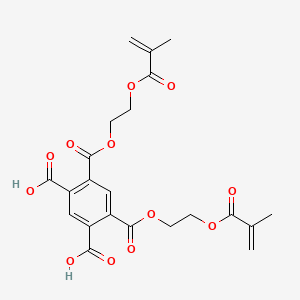
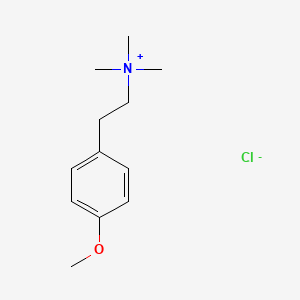
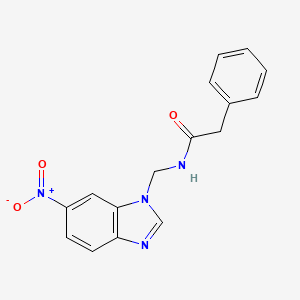
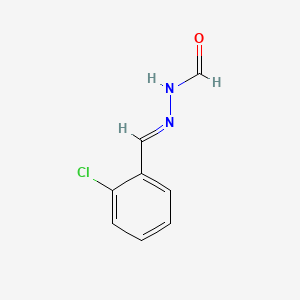
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)

